Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring
Preparation Methods
The synthesis of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Materials Science: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and chemical research.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group can enhance binding affinity to the target, while the chloro and ester groups can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: Contains a bromo group instead of a chloro group, potentially altering its reactivity and interactions.
Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: The methyl group may influence the compound’s lipophilicity and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTLSZIMBBUFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693325 | |
Record name | Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-49-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-(4-fluorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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